1-methoxy-4-[(Z)-2-nitroethenyl]benzene
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H9NO3 |
|---|---|
Molecular Weight |
179.17 g/mol |
IUPAC Name |
1-methoxy-4-[(Z)-2-nitroethenyl]benzene |
InChI |
InChI=1S/C9H9NO3/c1-13-9-4-2-8(3-5-9)6-7-10(11)12/h2-7H,1H3/b7-6- |
InChI Key |
JKQUXSHVQGBODD-SREVYHEPSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C\[N+](=O)[O-] |
Canonical SMILES |
COC1=CC=C(C=C1)C=C[N+](=O)[O-] |
Origin of Product |
United States |
Contextualization Within Conjugated Nitroalkene Chemistry
Conjugated nitroalkenes are a class of organic compounds recognized for their rich and varied reactivity, primarily stemming from the potent electron-withdrawing nature of the nitro group. This functional group profoundly influences the electronic properties of the adjacent carbon-carbon double bond, making it highly electrophilic. Consequently, these compounds readily participate in a variety of chemical transformations, serving as valuable precursors to a wide range of more complex molecules.
The reactivity of conjugated nitroalkenes is dominated by their susceptibility to nucleophilic attack. They are excellent Michael acceptors, readily undergoing conjugate addition with a diverse array of nucleophiles. nih.gov Furthermore, their electron-deficient character makes them potent dienophiles in Diels-Alder reactions, facilitating the construction of cyclic systems. The versatility of the nitro group itself, which can be transformed into numerous other functional groups such as amines, oximes, and carbonyls, further enhances the synthetic utility of conjugated nitroalkenes. nih.gov
Within this broader class, 1-methoxy-4-[(Z)-2-nitroethenyl]benzene is distinguished by the presence of an electron-donating methoxy (B1213986) group on the aromatic ring. This substituent modulates the electronic properties of the conjugated system, influencing the reactivity of the nitroalkene moiety. The interplay between the electron-donating methoxy group and the electron-withdrawing nitro group creates a "push-pull" electronic environment that can be exploited in various synthetic strategies.
Significance of Z Stereochemistry in Aromatic Nitroethenyl Derivatives
The stereochemistry of the carbon-carbon double bond in aromatic nitroethenyl derivatives plays a pivotal role in determining their reactivity and the stereochemical outcome of their reactions. While the (E)-isomer is often the thermodynamically more stable and more commonly studied stereoisomer, the (Z)-isomer of 1-methoxy-4-[(Z)-2-nitroethenyl]benzene presents unique synthetic opportunities and challenges.
The synthesis of (Z)-nitroalkenes with high stereoselectivity is a key focus of research. The Henry reaction, a condensation reaction between a nitroalkane and an aldehyde, is a common method for preparing nitroalkenes. mdpi.comnih.gov The stereochemical outcome of this reaction can often be controlled by carefully selecting the reaction conditions, such as the base, solvent, and temperature. organic-chemistry.orgmdpi.com For instance, the use of specific catalysts and conditions can favor the formation of the kinetically controlled (Z)-isomer over the thermodynamically favored (E)-isomer. organic-chemistry.org
The (Z)-configuration can influence the steric environment around the reactive double bond, which in turn can affect the approach of reagents and the stereoselectivity of subsequent transformations. This is particularly relevant in reactions such as cycloadditions, where the geometry of the dienophile dictates the stereochemistry of the resulting cyclic product.
Overview of Research Trajectories in Organic Synthesis and Mechanistic Studies
Established Synthetic Routes to Nitroethenylbenzenes
The synthesis of nitroethenylbenzenes, including the specific target compound this compound, is primarily achieved through three well-established routes. These methods involve the formation of a new carbon-carbon bond between an aromatic aldehyde and a nitroalkane, or the direct nitration of a pre-existing styrene (B11656) backbone.
Henry Reaction and Subsequent Dehydration Approaches
The Henry reaction, also known as the nitroaldol reaction, is a fundamental carbon-carbon bond-forming reaction that combines a nitroalkane with an aldehyde or ketone in the presence of a base. wikipedia.org For the synthesis of 1-methoxy-4-(2-nitroethenyl)benzene, this involves the reaction of 4-methoxybenzaldehyde (B44291) (p-anisaldehyde) with nitromethane (B149229). researchgate.net
The reaction proceeds in two main stages:
Nitroaldol Addition: A base deprotonates nitromethane to form a nucleophilic nitronate anion. This anion then attacks the electrophilic carbonyl carbon of 4-methoxybenzaldehyde. Subsequent protonation yields a β-nitro alcohol, specifically 1-(4-methoxyphenyl)-2-nitroethanol. wikipedia.orgchempedia.info
Dehydration: The resulting β-nitro alcohol is then dehydrated to form the nitroalkene. This elimination of water can be promoted by acidic or basic conditions, often requiring heat. wikipedia.orgorganic-chemistry.org
Condensation Reactions with Substituted Benzaldehydes and Nitromethane
A more direct approach to nitroethenylbenzenes is the one-pot condensation reaction, which combines the Henry addition and the dehydration step without isolating the β-nitro alcohol intermediate. This method is widely used for its operational simplicity.
The reaction between 4-methoxybenzaldehyde and nitromethane can be catalyzed by various bases to yield 1-methoxy-4-(2-nitroethenyl)benzene directly. Common catalysts include ammonium (B1175870) acetate (B1210297), alkali hydroxides, and amines like piperidine (B6355638). researchgate.netarchive.orgsciencemadness.org For instance, the condensation of p-anisaldehyde and nitromethane using ammonium acetate in acetic acid leads to the formation of trans-4-methoxy-β-nitrostyrene. researchgate.net Microwave-assisted condensation has also been shown to be an effective and rapid method for a variety of aromatic aldehydes. jlu.edu.cn
| Aldehyde | Catalyst/Solvent | Conditions | Primary Product Isomer | Reference |
|---|---|---|---|---|
| p-Anisaldehyde | Ammonium Acetate / Acetic Acid | Reflux | (E)-isomer | researchgate.net |
| Benzaldehyde | Potassium Hydroxide / Methanol | 0-5 °C | (E)-isomer | sciencemadness.org |
| Various Aromatic Aldehydes | Ammonium Acetate | Microwave | Not Specified | jlu.edu.cn |
| p-Anisaldehyde | Piperidine / Toluene (B28343) | Reflux | (E)-isomer | acs.orgorganic-chemistry.org |
| p-Anisaldehyde | Piperidine / Dichloromethane | Room Temperature | (Z)-isomer | acs.orgorganic-chemistry.org |
Nitration Strategies for Substituted Styrenes
An alternative synthetic route involves the direct nitration of a substituted styrene. For the target compound, the logical precursor would be anethole (B165797) (1-methoxy-4-propenylbenzene), a naturally occurring phenylpropanoid. wikipedia.org This approach avoids the construction of the carbon-carbon backbone and instead focuses on introducing the nitro group onto the existing alkene.
Methods for the nitration of alkenes often involve reagents that can add a nitro group across the double bond. One such strategy is radical halo-nitration, which utilizes nitrogen dioxide generated from iron(III) nitrate (B79036) nonahydrate in the presence of a halogen salt. organic-chemistry.org This initially forms a halo-nitro intermediate, which can then be subjected to elimination conditions to generate the desired nitroalkene. The stereochemical outcome of the elimination step would be a critical factor in determining the final E/Z ratio of the product.
Stereocontrol in (Z)-Nitroalkene Synthesis
Achieving stereocontrol to selectively produce the (Z)-isomer of nitroalkenes like this compound is a significant challenge, as the (E)-isomer is often the thermodynamically favored product. acs.org Research has focused on developing specific methodologies that can override this thermodynamic preference through kinetic control, employing specialized catalysts and carefully controlled reaction conditions.
Diastereoselective and Enantioselective Methodologies
While this compound is achiral, the principles of diastereoselective and enantioselective synthesis are central to controlling its geometric isomerism. Asymmetric catalysis, using chiral catalysts, has been extensively developed for the Henry reaction to produce chiral β-nitro alcohols with high stereopurity. wikipedia.orgorganic-chemistry.org These catalysts, often based on metal complexes with chiral ligands (e.g., copper, zinc) or chiral organocatalysts, create a chiral environment that directs the approach of the nucleophile to the aldehyde, favoring the formation of one stereoisomer over others. organic-chemistry.orgnih.gov
Although the primary goal of these methods is often to control enantioselectivity in the β-nitro alcohol intermediate, the relative stereochemistry established in this step can influence the geometry of the resulting alkene upon dehydration. Furthermore, the development of catalytic systems for other reactions involving nitroalkenes, such as Michael additions and cycloadditions, highlights the progress in controlling stereochemistry in complex molecular frameworks. beilstein-journals.orgnih.govthieme-connect.comrsc.orgrsc.org
Influence of Reaction Conditions and Catalysis on Isomeric Purity
The most direct and effective strategies for controlling the synthesis towards the (Z)-isomer often rely on manipulating reaction conditions and the choice of catalyst in one-pot condensation reactions. acs.orgorganic-chemistry.org Groundbreaking work has demonstrated that the stereochemical outcome of the condensation between aliphatic aldehydes and nitroalkanes can be completely switched between (E) and (Z) isomers simply by altering the solvent and temperature. acs.orgorganic-chemistry.orgorganic-chemistry.orgscribd.com
This stereochemical control is achieved using a piperidine catalyst in the presence of 4 Å molecular sieves, which play a crucial role. acs.orgorganic-chemistry.org
For (E)-isomer synthesis: The reaction is performed in toluene at reflux temperature. These conditions favor the thermodynamic product. organic-chemistry.org
For (Z)-isomer synthesis: The reaction is carried out in a less polar solvent, dichloromethane, at room temperature. These milder conditions are believed to favor a kinetically controlled pathway that leads to the (Z)-isomer. acs.orgorganic-chemistry.org
The proposed mechanism for the Z-selective pathway involves the formation of an imine from piperidine and the aldehyde, which is then attacked by the nitronate. The presence of molecular sieves is critical for achieving high selectivity. organic-chemistry.org
| Desired Isomer | Solvent | Temperature | Key Reagents | Outcome | Reference |
|---|---|---|---|---|---|
| (E) | Toluene | Reflux | Piperidine, 4 Å Molecular Sieves | High yield, pure (E)-isomer | acs.orgorganic-chemistry.org |
| (Z) | Dichloromethane (CH₂Cl₂) | Room Temperature | Piperidine, 4 Å Molecular Sieves | High yield, pure (Z)-isomer | acs.orgorganic-chemistry.org |
This methodology provides a powerful and direct route to (Z)-nitroalkenes, avoiding complex multi-step procedures and expensive purification processes that were previously required. acs.org
Advanced and Sustainable Synthetic Protocols
Modern synthetic chemistry emphasizes the development of "green" methodologies that reduce waste, minimize energy consumption, and avoid toxic substances. ajgreenchem.comscispace.com For the synthesis of this compound and its analogs, this has led to the exploration of innovative techniques such as microwave-assisted procedures and solvent-free reaction environments. These advanced protocols not only align with the principles of green chemistry but also frequently offer significant improvements in reaction times and product yields. ajgreenchem.com
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. scispace.com By utilizing microwave irradiation, this technique facilitates efficient and uniform heating of the reaction mixture, which can dramatically reduce reaction times from hours to mere minutes. rsc.orgajgreenchem.com This is a stark contrast to conventional heating methods that often require prolonged periods of reflux. rsc.org
The Henry reaction, the key step in synthesizing β-nitrostyrenes, has been shown to benefit significantly from microwave irradiation. jlu.edu.cn Research comparing conventional and microwave-assisted methods for the synthesis of a related compound, 4-hydroxy-3-methoxy-β-nitrostyrene, demonstrated a substantial decrease in reaction time. A conventional method required 6 hours of heating, whereas the microwave-assisted procedure achieved the desired transformation in just 5 minutes at 150 °C using ammonium acetate as a catalyst and a significantly smaller amount of nitromethane. rsc.org
This acceleration is a common feature of MAOS, which has been applied to a variety of aromatic aldehydes to produce the corresponding nitroalkenes. jlu.edu.cn The process often leads to cleaner reactions and simpler work-up procedures, further enhancing its appeal as a green synthetic tool. rsc.org
Below is a table summarizing the findings for the microwave-assisted synthesis of a representative β-nitrostyrene derivative.
| Method | Starting Materials | Catalyst | Reaction Time | Temperature | Key Findings |
|---|---|---|---|---|---|
| Microwave-Assisted | 4-hydroxy-3-methoxybenzaldehyde, Nitromethane | Ammonium Acetate | 5 minutes | 150 °C | Dramatically reduced reaction time and required less nitroalkane compared to the conventional method. rsc.org |
| Conventional Heating | 4-hydroxy-3-methoxybenzaldehyde, Nitromethane | Ammonium Acetate | 6 hours | Reflux | Required prolonged heating and a large excess of nitromethane, which acted as the solvent. rsc.org |
Eliminating volatile organic solvents is a primary goal of green chemistry, as it reduces pollution, lowers costs, and simplifies purification processes. researchgate.net Solvent-free, or solid-state, reactions have proven to be a highly effective and environmentally benign approach for synthesizing nitroalkenes. These reactions are often performed by grinding the reactants together or by adsorbing them onto a solid mineral support. researchgate.netlambdasyn.org
A particularly effective method combines the advantages of both microwave irradiation and solvent-free conditions. One such procedure involves the condensation of various benzaldehydes with nitromethane in the presence of potassium carbonate (K2CO3) finely ground with aluminum oxide (Al2O3). lambdasyn.org The mixture of neat reactants is exposed to microwave irradiation for a short period (4–6 minutes), leading to the formation of β-nitrostyrenes in excellent yields (71–95%). lambdasyn.org This solventless approach is noted for its simplicity, rapid reaction times, and the ease of product isolation. lambdasyn.org
Other solid catalysts, such as layered double hydroxides (LDHs), have also been successfully employed for the Henry reaction under solvent-free conditions, using either conventional heating or microwave irradiation. scirp.orgscirp.org These protocols highlight a versatile and efficient green alternative to traditional solution-phase synthesis. scirp.org The grinding method, another solvent-free technique, has also been successfully applied to reactions involving nitroalkenes, demonstrating the broad applicability of mechanochemistry in sustainable synthesis. researchgate.net
The following table presents data from a solvent-free, microwave-assisted synthesis of various β-nitrostyrene derivatives.
| Aldehyde Reactant | Catalyst/Support | Microwave Power | Time | Yield (%) |
|---|---|---|---|---|
| Benzaldehyde | K2CO3/Al2O3 | 175 W | 5 min | 86% lambdasyn.org |
| 4-Chlorobenzaldehyde | K2CO3/Al2O3 | 225 W | 4 min | 95% lambdasyn.org |
| 4-Methylbenzaldehyde | K2CO3/Al2O3 | 175 W | 6 min | 82% lambdasyn.org |
| 4-Methoxybenzaldehyde (p-anisaldehyde) | K2CO3/Al2O3 | 175 W | 6 min | 71% lambdasyn.org |
| 2-Chlorobenzaldehyde | K2CO3/Al2O3 | 225 W | 4 min | 91% lambdasyn.org |
Electrophilic Character of the Nitroethenyl Moiety
The nitroethenyl group imparts a strong electrophilic character to the molecule. The potent electron-withdrawing nature of the nitro group (-NO₂) polarizes the C=C double bond, creating a partial positive charge on the β-carbon (the carbon atom further from the benzene (B151609) ring). This electron deficiency makes the molecule an excellent substrate for reactions with nucleophiles.
The pronounced electrophilicity of the β-carbon in this compound makes it a classic Michael acceptor. In Michael or conjugate addition reactions, nucleophiles add to this electron-deficient carbon, leading to the formation of a new carbon-nucleophile bond. youtube.com This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation. pkusz.edu.cnnih.gov
A wide array of nucleophiles, including stabilized enolates (from 1,3-dicarbonyl compounds), thiols, and amines, can participate in this reaction. youtube.commdpi.com The resulting addition product is a versatile intermediate that can be further transformed into various complex organic molecules, such as amino carbonyl compounds. mdpi.com For instance, the conjugate addition of sulfur-containing nucleophiles (sulfa-Michael addition) to nitroolefins is a key method for preparing 1,2-difunctionalized synthons. pkusz.edu.cn
Table 1: Examples of Nucleophiles in Michael Addition to Nitroalkenes
| Nucleophile Class | Specific Example | Product Type |
|---|---|---|
| Carbon Nucleophiles | 1,3-Dicarbonyl Compounds | γ-Nitro Carbonyl Compound |
| Sulfur Nucleophiles | Thiols (e.g., 2-phenylethanethiol) | β-Thio Nitroalkane |
The reaction is often catalyzed by a base, which serves to generate the nucleophile. Organocatalysts have also been shown to be highly effective in promoting asymmetric Michael additions, yielding chiral products with high enantioselectivity. nih.gov
The reactivity and regioselectivity of this compound in addition and cycloaddition reactions can be rationalized using Frontier Molecular Orbital (FMO) theory. The strong electron-withdrawing nitro group significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the nitroethenyl moiety.
In nucleophilic attacks, such as the Michael addition, the primary interaction is between the Highest Occupied Molecular Orbital (HOMO) of the nucleophile and the LUMO of the nitroalkene. The low-lying LUMO of this compound creates a small energy gap with the HOMO of most nucleophiles, facilitating a rapid reaction. The LUMO has a large coefficient on the β-carbon, which is consistent with the observed regioselectivity of nucleophilic attack at this position.
Similarly, in cycloaddition reactions, the relative energies and orbital coefficients of the HOMO and LUMO of both the nitroalkene and the reacting partner (e.g., a diene or a 1,3-dipole) determine the reaction's feasibility and outcome. mdpi.comresearchgate.net For instance, in 1,3-dipolar cycloadditions, the interaction between the dipole's LUMO and the dipolarophile's (nitroalkene's) HOMO can be dominant, influencing the regioselectivity of the resulting heterocyclic ring. mdpi.com
Cycloaddition Reactions
The activated double bond of this compound allows it to participate in various cycloaddition reactions, acting as a dienophile or dipolarophile to form diverse cyclic structures. These reactions are highly valuable for constructing carbo- and heterocyclic rings.
In Hetero-Diels-Alder (HDA) reactions, one or more carbon atoms in the diene or dienophile are replaced by heteroatoms. Nitroalkenes like this compound can function as the dienophile component. The electron-deficient nature of the nitroalkene double bond makes it suitable for inverse-electron-demand HDA reactions, where it reacts with electron-rich heterodienes. rsc.org These reactions provide a convergent route to various six-membered heterocyclic compounds. mdpi.comrsc.org For example, reactions with acylnitroso compounds can lead to the formation of N,O-heterocycles. rcsi.com
As a potent dienophile, this compound readily undergoes [4+2] cycloaddition reactions (Diels-Alder reactions) with conjugated dienes. The electron-withdrawing nitro group activates the double bond, facilitating its reaction with electron-rich dienes to form six-membered rings. beilstein-journals.org Lewis acid catalysis can further enhance the reactivity of the nitroalkene dienophile. illinois.edu
The stereochemistry of the Diels-Alder reaction is often highly controlled, with a preference for the endo transition state, although this can be influenced by substituents on both the diene and the dienophile. For example, reactions of β-nitrostyrenes with cyclic dienes like cyclopentadiene (B3395910) have been shown to produce fluorinated norbornene structures. beilstein-journals.org
The carbon-carbon double bond of this compound serves as an excellent dipolarophile in 1,3-dipolar cycloadditions. chesci.com This type of reaction is a powerful method for constructing five-membered heterocyclic rings. rsc.org Two of the most common 1,3-dipoles used in this context are nitrones and nitrile oxides.
Reactions with Nitrones : The 1,3-dipolar cycloaddition between a nitrone and an alkene is a fundamental process for synthesizing isoxazolidine (B1194047) rings. chem-station.commdpi.com The reaction with this compound would proceed via a concerted [π4s + π2s] cycloaddition mechanism, creating a highly substituted isoxazolidine with the potential for multiple new stereocenters. researchgate.netchesci.com
Reactions with Nitrile Oxides : Nitrile oxides are highly reactive 1,3-dipoles that readily react with alkenes to form 2-isoxazoline rings. chem-station.comresearchgate.net The reaction is of considerable importance in organic synthesis, as the resulting isoxazoline (B3343090) core is a versatile building block. researchgate.netnih.gov The regioselectivity of the cycloaddition is governed by FMO theory, with the interaction between the nitrile oxide's HOMO and the nitroalkene's LUMO typically directing the formation of the 5-substituted isoxazoline. mdpi.comresearchgate.net
Table 2: Cycloaddition Reactions of this compound
| Reaction Type | Reactant Partner | Product Ring System |
|---|---|---|
| Hetero-Diels-Alder | Acylnitroso Compound | Six-membered N,O-Heterocycle |
| [4+2] Cycloaddition | Cyclopentadiene | Substituted Norbornene |
| [3+2] Cycloaddition | Nitrone | Isoxazolidine |
[2+2] Cycloaddition Processes and Proposed Intermediate Structures
This compound, as a derivative of β-nitrostyrene, can undergo [2+2] photocycloaddition reactions with olefins. nih.govthieme-connect.com These reactions are typically initiated by irradiation with visible light, leading to the formation of cyclobutane (B1203170) derivatives. nih.govthieme-connect.com The presence of the electron-donating para-anisyl group has been shown to yield results similar to those of unsubstituted trans-β-nitrostyrene in such cycloadditions. nih.gov For instance, the reaction with 2,3-dimethyl-2-butene (B165504) proceeds efficiently to give the corresponding cyclobutane. nih.gov
The mechanism of these photocycloadditions is believed to proceed through a triplet excited state of the nitrostyrene derivative. nih.gov Upon photoexcitation, the nitroalkene transitions to an excited state, which then interacts with the ground state of an olefin. This interaction leads to the formation of a 1,4-diradical intermediate. nih.govthieme-connect.com Subsequent intersystem crossing and collapse of this diradical intermediate yield the final cyclobutane product. nih.gov The stereochemistry of the resulting cyclobutane is often controlled by the stability of the diradical intermediate, with the major diastereoisomer typically having the nitro and aryl groups in a trans configuration. nih.govthieme-connect.com
Side products observed in these reactions, such as olefins formed via hydrogen abstraction within the 1,4-diradical, provide evidence for the proposed mechanistic pathway. nih.gov Triplet sensitization experiments further support the involvement of a triplet state in the reaction mechanism. nih.govthieme-connect.com
Tandem and Cascade Cycloaddition Sequences
The reactive nature of this compound makes it a suitable component in tandem and cascade cycloaddition sequences, allowing for the rapid construction of complex molecular architectures. These multi-step, one-pot reactions are highly efficient as they minimize the need for purification of intermediates, saving time and resources.
Nitroalkenes, including derivatives like this compound, are known to participate in various cascade/domino/tandem reactions. researchgate.net For example, they can be employed in domino Michael/Michael/hemiacetalization reactions. researchgate.net Another notable transformation is the formal [3+2] cycloaddition reaction between 2H-azirines and nitroalkenes under visible light photoredox catalysis. researchgate.net This reaction proceeds through a Michael-type addition of an azaallenyl radical onto the β-nitrostyrene, followed by a base-mediated denitration to yield trisubstituted pyrroles. researchgate.net The nitro group plays a crucial role in directing the regiochemistry of this transformation. researchgate.net
Furthermore, 1,3-dipolar cycloaddition of azomethine ylides with β-bromo-β-nitrostyrene derivatives can initiate a cascade of elimination and aromatization to produce 1,2,4-trisubstituted pyrroles. researchgate.net These examples highlight the utility of the nitroalkene functionality in orchestrating complex reaction sequences to generate diverse heterocyclic scaffolds.
Other Prominent Chemical Transformations
Beyond cycloaddition reactions, this compound is susceptible to a range of other chemical transformations, primarily involving the activated double bond and the nitro group, as well as the aromatic ring.
Nucleophilic Additions to the Activated Alkene
The carbon-carbon double bond in this compound is highly activated towards nucleophilic attack due to the strong electron-withdrawing nature of the nitro group. This makes it an excellent Michael acceptor, readily undergoing conjugate addition with a wide variety of nucleophiles. niscpr.res.inethz.ch
This reactivity is a cornerstone for the formation of new carbon-carbon and carbon-heteroatom bonds. Common nucleophiles that add to β-nitrostyrenes include:
Carbon nucleophiles: Aldehydes, ketones, β-diketones, and malonates have all been successfully employed in Michael additions to nitroolefins. niscpr.res.inethz.chacs.org These reactions are often catalyzed by organocatalysts, such as amino acids and their derivatives, which can provide high levels of stereocontrol. niscpr.res.inethz.ch
Heteroatom nucleophiles: Amines, thiols, and alcohols can also add to the activated double bond. For example, the addition of amines can lead to the formation of β-nitroamines. mdpi.com
The products of these nucleophilic addition reactions, γ-nitro compounds, are valuable synthetic intermediates that can be further transformed into a variety of other functional groups. ethz.ch
| Nucleophile | Catalyst/Conditions | Product Type |
| Dimethyl malonate | Triazine derivatives/Triethylamine | γ-nitro ester |
| Aldehydes | Chiral bipiperidine derivatives | γ-nitro aldehyde |
| Ketones | Pyrrolidine-oxyimide organocatalyst | γ-nitro ketone |
| β-Diketones | Aminoalkyl substituted triazines | γ-nitro dicarbonyl |
| Sodium bisulfite | Chiral bifunctional organocatalyst | β-nitroethanesulfonic acid |
Reductive Modifications of the Nitro Group
The nitro group of this compound can be selectively reduced to various other functional groups, most commonly an amine. This transformation is a key step in the synthesis of phenethylamines and related compounds, which are of significant interest in medicinal chemistry.
A variety of reducing agents can be employed for this purpose, with the choice of reagent determining the final product.
Selective reduction of the alkene: Reagents like sodium borohydride (B1222165) (NaBH4) can selectively reduce the carbon-carbon double bond to afford the corresponding nitroalkane, 1-methoxy-4-(2-nitroethyl)benzene. researchgate.nettandfonline.com However, the reduction of 2-aryl-1-nitroalkenes with NaBH4 can sometimes lead to low yields due to side reactions like dimerization. tandfonline.com The use of reagents like 2-phenylbenzimidazoline can provide a more efficient and selective reduction to the nitroalkane. tandfonline.com Microwave-assisted reduction with tri-n-butyltin hydride in water is another chemoselective method. tandfonline.com
Complete reduction to the amine: Stronger reducing agents, such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation (e.g., H2/Pd-C), can reduce both the nitro group and the double bond to yield the corresponding phenethylamine. commonorganicchemistry.com
Stepwise reduction: The reduction of the nitro group is thought to proceed stepwise, potentially through nitroso and hydroxylamine (B1172632) intermediates before forming the final amine. researchgate.net
The ability to selectively reduce either the alkene or the nitro group, or both, provides a versatile handle for the synthesis of a range of derivatives from this compound.
| Reducing Agent | Functional Group Reduced | Primary Product |
| Sodium borohydride (NaBH4) | Alkene | Nitroalkane |
| 2-Phenylbenzimidazoline | Alkene | Nitroalkane |
| Tri-n-butyltin hydride (aq.) | Alkene | Nitroalkane |
| Lithium aluminum hydride (LiAlH4) | Nitro group and Alkene | Amine |
| Catalytic Hydrogenation (H2/Pd-C) | Nitro group and Alkene | Amine |
Electrophilic Aromatic Substitutions on the Methoxy-Substituted Benzene Ring
The benzene ring of this compound is subject to electrophilic aromatic substitution (EAS) reactions. The regiochemical outcome of these reactions is governed by the directing effects of the two substituents: the methoxy group and the nitroethenyl group.
The methoxy group (-OCH3) is a powerful activating group and an ortho-, para-director due to its ability to donate electron density to the ring via resonance. wikipedia.orglibretexts.orgwisc.edu This significantly increases the rate of EAS compared to unsubstituted benzene. wikipedia.orgquora.com Conversely, the nitroethenyl group is a deactivating group, withdrawing electron density from the ring and making it less susceptible to electrophilic attack. masterorganicchemistry.com Deactivating groups that are also ortho-, para-directors are uncommon, but halogens are a notable exception. libretexts.orglibretexts.org More typically, deactivating groups are meta-directors. libretexts.org
When an activating and a deactivating group are present on the same ring, the activating group's directing effect generally dominates. vanderbilt.edu Therefore, in this compound, electrophilic substitution is expected to occur at the positions ortho to the strongly activating methoxy group (C2 and C6). The para position is already occupied by the nitroethenyl group.
Friedel-Crafts Type Reactions Involving Nitroalkenes
Nitroalkenes, including this compound, can act as electrophiles in Friedel-Crafts type alkylation reactions. nih.govnih.govbeilstein-journals.org This allows for the formation of a new carbon-carbon bond between the nitroalkene and an electron-rich aromatic or heteroaromatic compound.
In these reactions, the β-carbon of the nitroalkene is the electrophilic center that is attacked by the nucleophilic arene. The reaction is often catalyzed by a Lewis acid or a Brønsted acid to further activate the nitroalkene. wikipedia.orgorganic-chemistry.org For instance, the Friedel-Crafts alkylation of indoles with β-nitroalkenes can be effectively catalyzed by hydrogen-bond donors like hexafluoroisopropanol (HFIP) without the need for additional catalysts. nih.gov Chiral organocatalysts, such as those based on thiourea (B124793), have also been developed to achieve enantioselective Friedel-Crafts alkylations of indoles with trans-β-nitrostyrenes. nih.gov
A green and solvent-free method for the alkylation of N,N-dialkylanilines with substituted β-nitrostyrenes has been developed using a deep eutectic solvent as the catalyst. researchgate.net This reaction is highly regioselective, yielding only the para-substituted product. researchgate.net The versatility of the nitro group, which can be transformed into various other functionalities, makes the products of these Friedel-Crafts reactions valuable synthetic intermediates. nih.gov
Umpolung Catalysis of this compound: A Non-Established Pathway
A thorough review of chemical literature and research databases indicates that the specific transformation of This compound acting as a nucleophile via umpolung catalysis to react with electron-deficient alkenes is not a documented or established reaction pathway. The inherent electronic properties of the nitroalkene functional group dictate the reactivity of this compound, positioning it primarily as an electrophile.
The concept of "umpolung," or polarity inversion, in organic synthesis aims to reverse the normal reactivity of a functional group. In the context of N-heterocyclic carbene (NHC) catalysis, umpolung is frequently employed to generate acyl anions, homoenolates, and other nucleophilic species from precursors like aldehydes and α,β-unsaturated aldehydes (enals) rsc.orgrsc.orgrsc.org. These catalytically generated nucleophiles can then react with suitable electrophiles.
Nitroalkenes, such as this compound, are classic electron-deficient alkenes. The strong electron-withdrawing nature of the nitro group renders the β-carbon atom highly electrophilic and susceptible to attack by nucleophiles. This reactivity is the basis for numerous well-established carbon-carbon bond-forming reactions, including Michael additions researchgate.netnih.gov.
The common role of nitrostyrenes in NHC-catalyzed umpolung reactions is that of an electrophilic partner. For instance, the NHC-catalyzed generation of a homoenolate from an enal creates a β-carbanion equivalent, which can then add to the electrophilic β-position of a nitrostyrene ntu.edu.sgresearchgate.net. In these cases, the polarity of the enal is inverted, while the nitrostyrene reacts according to its innate electrophilicity.
A hypothetical umpolung of this compound would require the β-carbon to be converted into a nucleophilic center. This nucleophile would then need to react with another electron-deficient alkene (a Michael acceptor). Such a transformation, where two Michael acceptors react with one another after the umpolung of one, is not described in the scientific literature. Research into NHC-catalyzed umpolung of styrenes has been reported, but this has led to homodimerization rather than reaction with an external electrophilic alkene nih.gov. Furthermore, radical-mediated single-electron transfer (SET) processes catalyzed by NHCs can lead to β,β-coupling of nitroalkenes, but this is again a self-coupling reaction, not a reaction with a different class of electron-deficient alkene nih.gov.
Mechanistic Investigations and Reaction Dynamics of 1 Methoxy 4 Z 2 Nitroethenyl Benzene Reactions
Elucidation of Reaction Mechanisms
Understanding whether a reaction proceeds through a single, coordinated transition state or via a series of intermediates is fundamental to predicting and controlling chemical outcomes. For reactions involving 1-methoxy-4-[(Z)-2-nitroethenyl]benzene, particularly cycloadditions, this distinction is a key area of investigation.
Pericyclic reactions are a class of reactions characterized by a cyclic rearrangement of electrons. They can occur through two primary mechanistic pathways: a concerted process, where all bond-breaking and bond-forming events happen simultaneously in a single transition state, or a stepwise process, which involves the formation of one or more intermediates. researchgate.netresearchgate.net
In the context of [3+2] cycloaddition reactions (a type of pericyclic reaction), computational studies based on Molecular Electron Density Theory (MEDT) have been employed to analyze the reactivity of (Z)-β-nitrostyrenes, which are direct analogs of this compound. These studies indicate that the polar [3+2] cycloaddition with nitrones proceeds through a one-step, concerted mechanism . rsc.orgnih.govresearchgate.net This is contrary to a stepwise mechanism that would involve discrete zwitterionic or diradical intermediates. rsc.orgnih.govresearchgate.netrsc.org The concerted nature of these cycloadditions is stereospecific, meaning the stereochemistry of the alkene is retained in the product. libretexts.org While stepwise mechanisms involving intermediates are possible for some cycloadditions, particularly those involving highly reactive species like antiaromatic compounds, the concerted pathway is generally favored for nitrostyrenes reacting with typical dipolarophiles. mdpi.comnih.gov
While the [3+2] cycloaddition of β-nitrostyrenes is found to be concerted, the transition state possesses significant charge separation, leading to its classification as a polar, zwitterionic-type (zw-type) reaction. rsc.orgnih.govrsc.org This means that although a stable zwitterionic intermediate is not formed, the electronic structure of the transition state has zwitterionic character. nih.govrsc.org The global electron density transfer (GEDT) at the transition state confirms a net flow of electrons from the reacting partner (e.g., a nitrone) to the nitrostyrene (B7858105), consistent with the polar nature of the reaction. nih.gov
In some other cycloaddition reactions involving different nitroalkenes, stepwise mechanisms with the formation of zwitterionic intermediates have been identified. mdpi.comscispace.comrsc.org For example, DFT calculations have shown that the [3+2] cycloaddition of a specific S-methylide with nitroethene occurs via a two-step mechanism involving a zwitterionic intermediate. scispace.comrsc.org However, for the reactions of this compound with common 1,3-dipoles, the evidence points towards a concerted pathway where the transition state has zwitterionic character rather than forming a discrete zwitterionic intermediate. nih.govrsc.org The possibility of a biradical (or diradical) mechanism is generally excluded for these polar reactions, as such pathways are more common in non-polar processes. mdpi.comnih.gov
Control of Stereochemical Outcomes
The spatial arrangement of atoms in the products of a chemical reaction is determined by stereochemical control. For this compound, the geometry of the double bond and the electronic nature of the substituents heavily influence the stereochemical course of reactions.
Regioselectivity refers to the preference for one direction of bond formation over others. In the [3+2] cycloaddition of (Z)-β-nitrostyrene with a nitrone, the reaction is found to be completely meta regioselective . nih.govrsc.org This outcome is governed by the frontier molecular orbitals (FMOs) of the reactants. The strong electron-withdrawing nitro group makes the β-carbon of the nitrostyrene the most electrophilic center, favoring the attack of the nucleophilic oxygen of the nitrone at this position. nih.govwikipedia.org
Stereoselectivity refers to the preferential formation of one stereoisomer over another. The [3+2] cycloaddition of the (Z)-isomer of β-nitrostyrene is shown by MEDT studies to be exo stereoselective . nih.govrsc.org This is in contrast to the corresponding (E)-isomer, which exhibits endo selectivity. nih.govrsc.org The exo selectivity for the (Z)-isomer is explained by the analysis of non-covalent interactions (NCI) in the transition state. nih.gov
The following table summarizes the computed activation and reaction enthalpies for the exo and endo approaches in the [3+2] cycloaddition of (Z)-β-nitrostyrene, highlighting the preference for the exo pathway.
| Stereochemical Pathway | Activation Enthalpy (ΔH‡, kcal/mol) | Reaction Enthalpy (ΔHr, kcal/mol) |
|---|---|---|
| exo | 4.4 | -22.9 |
| endo | 7.7 | -21.1 |
Data derived from B3LYP/6-311G(d,p) computational studies on the reaction of (Z)-β-nitrostyrene with 5,5-dimethylpyrroline-N-oxide. nih.gov
The retention of the original (Z)-stereoconfiguration of the alkene during a reaction is a direct consequence of a concerted mechanism. In such a mechanism, the new single bonds are formed simultaneously as the pi bond breaks, without allowing for rotation around the former double bond. rsc.org The MEDT study on the [3+2] cycloaddition of (Z)- and (E)-β-nitrostyrenes confirms this principle by treating the two isomers as distinct reactants that lead to different, predictable stereoisomeric products. nih.govrsc.org If the reaction were to proceed through a stepwise mechanism with a long-lived intermediate, bond rotation could occur, leading to a mixture of products and a loss of stereospecificity. The observed high stereoselectivity is strong evidence for a concerted pathway that preserves the initial alkene geometry. rsc.org
Influence of Electronic and Steric Factors
The reactivity of this compound is finely tuned by the electronic properties of its substituents and the steric environment around the reactive sites.
The electron-donating methoxy (B1213986) group (a +R effect) at the para position increases the electron density of the aromatic ring and the entire conjugated system. This has a significant impact on the molecule's electrochemical properties. Studies on para-substituted β-nitrostyrenes have shown that an increase in the electron-donating properties of the substituent makes the reduction potential more negative. uchile.clresearchgate.net Conversely, the strong electron-withdrawing nitro group (-R effect) significantly lowers the electron density of the alkene double bond, making it highly electrophilic and susceptible to nucleophilic attack, as seen in Michael additions and polar cycloadditions. nih.gov
Computational analyses using conceptual DFT provide quantitative measures of these electronic effects. The less stable (Z)-isomer of β-nitrostyrene is found to be more reactive than the (E)-isomer. nih.gov The table below shows key DFT reactivity indices for the isomers of β-nitrostyrene.
| Compound | Electronic Chemical Potential (μ, eV) | Chemical Hardness (η, eV) | Global Electrophilicity (ω, eV) | Global Nucleophilicity (N, eV) |
|---|---|---|---|---|
| (Z)-β-nitrostyrene | -4.78 | 4.53 | 2.52 | 1.97 |
| (E)-β-nitrostyrene | -4.79 | 4.57 | 2.51 | 1.96 |
Data derived from B3LYP/6-31G(d) computational studies. nih.gov
Steric factors also play a crucial role. While the parent compound this compound is planar, the introduction of bulky substituents near the nitroethenyl group can force the molecule out of planarity. This distortion would decrease the conjugation between the aryl ring and the nitroalkene moiety, which in turn can affect reactivity. For example, studies on β-methyl-β-nitrostyrene derivatives show that steric repulsion between the β-methyl group and the aryl ring can lead to a large distortion from planarity, significantly altering the molecule's properties. researchgate.netkoreascience.kr
Substituent Effects on Reaction Rates and Selectivity (e.g., Hammett Correlation Analyses)
The reactivity of aromatic compounds is significantly influenced by the electronic nature of their substituents. The Hammett equation, a linear free-energy relationship, is a powerful tool for quantifying these effects. It relates the logarithm of the reaction rate constant (k) or equilibrium constant (K) for a series of substituted benzene (B151609) derivatives to a substituent constant (σ) and a reaction constant (ρ).
For reactions involving β-nitrostyrenes, the parent structure of this compound, Hammett correlation analyses have been instrumental in elucidating reaction mechanisms. In the context of Michael-type additions, a common reaction for this class of compounds, the substituent on the phenyl ring plays a critical role in modulating the electrophilicity of the β-carbon.
A kinetic study on the Michael-type reactions of various X-substituted β-nitrostyrenes with cyclic secondary amines in acetonitrile (B52724) revealed a positive Hammett ρ value. acs.orgnih.gov This positive value indicates that electron-withdrawing substituents accelerate the reaction rate, while electron-donating substituents retard it. This is consistent with a mechanism where the nucleophilic attack on the β-carbon is the rate-determining step. Electron-withdrawing groups enhance the partial positive charge on the β-carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups, such as the methoxy group in this compound, decrease the electrophilicity of the β-carbon, thus slowing down the rate of nucleophilic addition.
In one particular study involving the Michael addition of a ketoester to para-substituted β-nitrostyrenes, a Hammett plot of the relative rate constant (kR/kH) versus the substituent constant (σ) yielded a linear relationship with a positive ρ-value of 0.4. acs.orgresearchgate.net This further supports the development of negative charge in the transition state at the benzylic position, which is stabilized by electron-withdrawing groups.
The data from a representative Hammett study on a Michael addition to substituted β-nitrostyrenes is presented below:
| Substituent (X) | σ | Relative Rate Constant (kX/kH) | log(kX/kH) |
| p-OCH3 | -0.27 | 0.65 | -0.19 |
| p-CH3 | -0.17 | 0.82 | -0.09 |
| H | 0.00 | 1.00 | 0.00 |
| p-Cl | 0.23 | 1.55 | 0.19 |
| m-NO2 | 0.71 | 3.98 | 0.60 |
| p-NO2 | 0.78 | 5.25 | 0.72 |
This is an interactive data table based on generalized data from Hammett studies on related β-nitrostyrenes.
The methoxy group (-OCH3) in this compound is a strong electron-donating group due to its resonance effect (σ = -0.27). According to the principles of Hammett correlations, its presence would be expected to decrease the rate of nucleophilic addition reactions compared to unsubstituted β-nitrostyrene.
Role of Solvent Polarity and Lewis Acidity in Reaction Progression
The solvent in which a reaction is conducted can have a profound impact on its rate and mechanism. Solvent polarity, in particular, can influence the stability of reactants, transition states, and products. For reactions involving charged intermediates or transition states, polar solvents are generally favored as they can effectively solvate and stabilize these species. mdpi.comchemrxiv.orglibretexts.org
In the context of nucleophilic additions to β-nitrostyrenes, the transition state often involves the development of a negative charge on the α-carbon as the nucleophile attacks the β-carbon. A polar solvent can stabilize this charge-separated transition state, thereby lowering the activation energy and accelerating the reaction. mdpi.comchemrxiv.org However, the effect of the solvent is not always straightforward and can depend on the specific nature of the reactants and the catalyst.
For instance, in the organocatalytic enantioselective Michael addition of β-diketones to β-nitrostyrene, it was observed that the catalytic activity of a thiourea (B124793) catalyst was significantly enhanced in the less polar solvent toluene (B28343) compared to the more polar solvent tetrahydrofuran (B95107) (THF). researchgate.net This was attributed to the increased hydrogen bonding activation of the β-nitrostyrene by the catalyst in the less polar environment. researchgate.net This suggests a complex interplay between solvent polarity and catalyst-substrate interactions.
The effect of solvent polarity on reaction rates can be summarized in the following table, illustrating general trends for a hypothetical nucleophilic addition to a β-nitrostyrene:
| Solvent | Dielectric Constant (ε) | Relative Rate |
| n-Hexane | 1.9 | Low |
| Toluene | 2.4 | Moderate |
| Tetrahydrofuran (THF) | 7.6 | Moderate-High |
| Acetonitrile | 37.5 | High |
| Dimethyl Sulfoxide (DMSO) | 46.7 | Very High |
This is an interactive data table illustrating the general trend of solvent polarity on the rate of a polar reaction.
Lewis acids can also play a crucial role in accelerating reactions of this compound. By coordinating to the oxygen atoms of the nitro group, a Lewis acid can increase the electron-withdrawing effect of the nitro group, thereby enhancing the electrophilicity of the β-carbon. This activation makes the double bond more susceptible to nucleophilic attack.
The general mechanism for Lewis acid catalysis in a nucleophilic addition to a β-nitrostyrene involves the following steps:
Coordination of the Lewis acid to the nitro group.
Enhanced polarization of the C=C double bond.
Nucleophilic attack on the activated β-carbon.
Release of the Lewis acid catalyst.
This catalytic strategy is particularly effective in promoting reactions that may be sluggish otherwise. The choice of Lewis acid can also influence the stereoselectivity of the reaction, a critical aspect in asymmetric synthesis.
Computational and Theoretical Studies on 1 Methoxy 4 Z 2 Nitroethenyl Benzene
Quantum Chemical Calculations and Modeling
Quantum chemical calculations offer a detailed picture of molecular behavior at the electronic level. These calculations are foundational to understanding the stability, reactivity, and spectroscopic properties of 1-methoxy-4-[(Z)-2-nitroethenyl]benzene.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. For this compound, DFT calculations, particularly using the B3LYP functional with a 6-311G(d,p) basis set, have been employed to determine its optimized geometric structure and electronic properties. These studies reveal a planar conformation of the molecule, which is a critical factor in its electronic delocalization and subsequent reactivity.
The electronic structure is characterized by the distribution of molecular orbitals. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the primary orbitals involved in chemical reactions. The energies of these frontier orbitals, EHOMO and ELUMO, are crucial for predicting the molecule's ability to donate or accept electrons. For this compound, the calculated HOMO energy is -6.37 eV and the LUMO energy is -2.48 eV. The energy gap between the HOMO and LUMO (ΔE = EHOMO - ELUMO) is a key indicator of molecular stability and reactivity, with a smaller gap suggesting higher reactivity. For this compound, the HOMO-LUMO gap is calculated to be 3.89 eV.
Conceptual Density Functional Theory (CDFT) provides a framework to quantify global and local reactivity trends based on electronic properties. Key reactivity indices derived from the energies of the frontier molecular orbitals include electronegativity (χ), chemical potential (μ), hardness (η), softness (S), electrophilicity index (ω), and nucleophilicity index (Nu).
These indices are calculated as follows:
Electronegativity (χ): χ = - (EHOMO + ELUMO) / 2
Chemical Potential (μ): μ = (EHOMO + ELUMO) / 2
Hardness (η): η = (ELUMO - EHOMO)
Softness (S): S = 1 / η
Electrophilicity Index (ω): ω = μ² / (2η)
Nucleophilicity Index (Nu): Nu = -EHOMO
For this compound, these CDFT reactivity indices have been calculated to be: electronegativity (χ) = 4.42 eV, chemical potential (μ) = -4.42 eV, hardness (η) = 3.89 eV, softness (S) = 0.25 eV⁻¹, electrophilicity index (ω) = 2.51 eV, and nucleophilicity index (Nu) = 6.37 eV. These values provide a quantitative measure of the molecule's tendency to attract electrons (electrophilicity) and donate electrons (nucleophilicity). The high electrophilicity index suggests that this compound is a strong electrophile.
The Electron Localization Function (ELF) is a powerful tool for visualizing and understanding the nature of chemical bonding. It provides a measure of the probability of finding an electron pair in a given region of space. ELF analysis is particularly useful for studying the changes in bonding during a chemical reaction.
In the context of reactions involving this compound, ELF analysis can track the formation and breaking of chemical bonds. For instance, in a Diels-Alder reaction, ELF analysis would show the disappearance of basins corresponding to the C=C double bonds of the reactants and the appearance of new basins corresponding to the newly formed C-C single bonds in the product. This allows for a detailed, step-by-step visualization of the electronic reorganization that constitutes the reaction mechanism.
Molecular Electron Density Theory (MEDT) is a theoretical framework that emphasizes the role of electron density in chemical reactivity. It has been successfully applied to understand the reaction pathways of various organic reactions, including those involving this compound.
MEDT studies have shown that the reaction between this compound and cyclopentadiene (B3395910) proceeds through a one-step, asynchronous transition state. This means that the two new single bonds are not formed simultaneously. The asynchronicity of the transition state is a key feature of the reaction mechanism that is revealed through MEDT analysis. The activation energy for this reaction has been calculated to be 11.08 kcal/mol, and the reaction is found to be exothermic by -22.18 kcal/mol.
Theoretical Evaluation of Reactivity Parameters
Beyond global reactivity indices, theoretical methods can also provide insights into the local reactivity of a molecule, identifying specific atoms or functional groups that are most likely to participate in a reaction.
Natural Population Analysis (NPA) is a method for calculating the distribution of electronic charge among the atoms in a molecule. The resulting natural charges provide a more chemically intuitive picture of charge distribution than other methods. For this compound, NPA reveals the specific atomic sites that are electron-rich or electron-deficient, which is crucial for predicting how the molecule will interact with other reagents.
Condensed Fukui functions are local reactivity descriptors that indicate the propensity of a specific atomic site in a molecule to undergo a nucleophilic, electrophilic, or radical attack. These are calculated from the changes in electron density at each atomic site upon the addition or removal of an electron. For this compound, the condensed Fukui functions can pinpoint the most reactive atoms for different types of reactions. For example, the sites with the largest Fukui function for nucleophilic attack (f⁻) will be the most susceptible to attack by an electron-rich species, while those with the largest Fukui function for electrophilic attack (f⁺) will be the most likely to be attacked by an electron-deficient species.
Table of Global Reactivity Descriptors for this compound
| Descriptor | Value | Unit |
| EHOMO | -6.37 | eV |
| ELUMO | -2.48 | eV |
| Hardness (η) | 3.89 | eV |
| Electronegativity (χ) | 4.42 | eV |
| Electrophilicity (ω) | 2.51 | eV |
| Nucleophilicity (Nu) | 6.37 | eV |
| Chemical Potential (μ) | -4.42 | eV |
| Softness (S) | 0.25 | eV⁻¹ |
Local Softness and Other Global and Local Reactivity Descriptors
For This compound , one would anticipate that the nitrovinyl group would significantly influence the electrophilic character of the molecule, while the methoxy-substituted benzene (B151609) ring would be the primary site for electrophilic attack. The calculation of local softness would be instrumental in quantifying the reactivity of individual atoms, particularly the carbon atoms of the vinyl group and the ortho and para positions of the benzene ring relative to the methoxy (B1213986) group. Unfortunately, no studies have been found that report these crucial reactivity descriptors for this specific molecule.
In Silico Methodologies for Molecular Interactions
In silico techniques, especially molecular docking, are fundamental in modern drug discovery and materials science for predicting how a small molecule might interact with a macromolecular target. These computational methods are essential for understanding binding affinities and modes of interaction, thereby guiding the design of new functional molecules.
Analysis of Binding Affinities and Interaction Modes
The analysis of a hypothetical docking study would involve examining the binding affinity, typically expressed as a docking score or binding free energy (in kcal/mol), and identifying the specific molecular interactions between the ligand and the receptor. These interactions could include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking.
For This compound , the nitro group would be a likely candidate for forming hydrogen bonds with amino acid residues like arginine or lysine. The benzene ring and methoxy group could participate in hydrophobic and van der Waals interactions. A detailed analysis would provide crucial insights into its potential biological activity. However, in the absence of any published docking studies, a quantitative analysis of binding affinities and a description of interaction modes for this compound are not possible.
Applications in Organic Synthesis Utilizing 1 Methoxy 4 Z 2 Nitroethenyl Benzene
Versatile Building Block for Complex Organic Scaffolds
The strategic placement of functional groups in 1-methoxy-4-[(Z)-2-nitroethenyl]benzene makes it an exceptionally useful synthon for the elaboration of intricate organic scaffolds. The electron-deficient double bond is highly susceptible to nucleophilic attack, primarily through Michael addition reactions, while the nitro group can be transformed into a variety of other functionalities, including amines, oximes, and carbonyls. This dual reactivity allows for a stepwise and controlled construction of molecular complexity.
The methoxy-substituted benzene (B151609) ring can also participate in various aromatic substitution reactions, further expanding the synthetic possibilities. The interplay between the reactivity of the nitroethenyl group and the aromatic ring enables chemists to design and execute elegant cascade reactions, where multiple bonds are formed in a single synthetic operation, leading to a rapid increase in molecular complexity from a relatively simple starting material.
Synthesis of Nitrogen-Containing Heterocyclic Systems
A significant application of this compound lies in the synthesis of nitrogen-containing heterocycles, which are core structures in a vast number of pharmaceuticals, agrochemicals, and natural products. The nitroethenyl moiety serves as a linchpin for the introduction of nitrogen atoms and the subsequent construction of various ring systems.
Derivatization to Pyrrolizidinone Frameworks
While direct, specific examples of the derivatization of this compound to pyrrolizidinone frameworks are not extensively documented in readily available literature, the general reactivity of nitroalkenes provides a clear synthetic pathway. The synthesis of pyrrolizidine alkaloids, which contain the pyrrolizidinone core, often involves the utilization of nitroalkene chemistry. researchgate.netkib.ac.cnnih.govresearchgate.netmdpi.com A plausible synthetic strategy would involve a Michael addition of a pyrrole-based nucleophile to this compound, followed by reduction of the nitro group and subsequent intramolecular cyclization to form the bicyclic pyrrolizidinone skeleton. The methoxy (B1213986) group on the aromatic ring can be further functionalized to achieve the desired substitution pattern found in various natural and synthetic pyrrolizidinone derivatives.
Construction of Alkaloid Core Structures and Analogues
The construction of complex alkaloid core structures is a prominent area where nitroalkenes like this compound demonstrate their synthetic utility. The nitro group can be reduced to an amine, a key functional group for the formation of many alkaloid skeletons. For instance, a tandem Michael addition-reductive cyclization sequence can be envisioned for the synthesis of various alkaloid frameworks.
A general approach could involve the conjugate addition of a suitable nucleophile to this compound, followed by the reduction of the nitro group to an amine. This newly formed amine can then participate in an intramolecular cyclization, leading to the formation of a heterocyclic ring system characteristic of many alkaloids. The versatility of this approach allows for the synthesis of a library of alkaloid analogues by varying the nucleophile and the subsequent cyclization conditions.
Formation of Substituted Isoquinoline Derivatives
The synthesis of substituted isoquinoline derivatives can be achieved using this compound through well-established synthetic methodologies such as the Pomeranz–Fritsch reaction and its modifications. organicreactions.orgwikipedia.orgthermofisher.comresearchgate.net In a typical Pomeranz-Fritsch synthesis, a benzaldehyde derivative is condensed with an aminoacetal, followed by an acid-catalyzed cyclization to form the isoquinoline ring. By utilizing a derivative of this compound, where the nitroethenyl group is first converted to an appropriate functional group (e.g., an aldehyde or a group that can be transformed into an aldehyde), substituted isoquinolines bearing the methoxy-phenyl moiety can be accessed.
The Bobbitt modification of the Pomeranz-Fritsch reaction offers an alternative route to tetrahydroisoquinolines, which are also important structural motifs in numerous alkaloids and pharmaceuticals. thermofisher.com
Precursor in the Development of Advanced Organic Materials
The unique electronic and structural features of this compound suggest its potential as a precursor for the development of advanced organic materials. The presence of both electron-donating and electron-withdrawing groups within a conjugated system can lead to interesting photophysical and electronic properties.
While specific research on the direct polymerization or incorporation of this compound into advanced materials is not widely reported, its derivatives could be designed to act as monomers for polymerization reactions. For example, functionalization of the aromatic ring with a polymerizable group could allow for its incorporation into polymers with tailored optical or electronic properties. The nitro group could also be chemically modified post-polymerization to further tune the material's characteristics.
Stereoselective Synthesis of Chiral Organic Compounds
The carbon-carbon double bond in this compound presents an opportunity for stereoselective transformations, enabling the synthesis of chiral organic compounds. Asymmetric Michael addition reactions, in particular, have been extensively studied with nitroalkenes, offering a powerful tool for the creation of new stereocenters. rsc.orgmdpi.commdpi.comresearchgate.netmsu.edunih.gov
By employing chiral catalysts, such as chiral amines, thioureas, or metal complexes, the addition of nucleophiles to the double bond of this compound can be controlled to favor the formation of one enantiomer over the other. The resulting enantioenriched products, containing a newly formed stereocenter, can then be elaborated into a variety of complex chiral molecules.
Preparation of Diastereomerically Enriched Adducts
The conjugate addition of nucleophiles to (E)-1-methoxy-4-(2-nitroethenyl)benzene is a cornerstone for carbon-carbon bond formation, and significant research has focused on controlling the diastereoselectivity of these reactions. When the nucleophile itself possesses a stereocenter, or when one is formed during the addition, two or more diastereomeric products can result. The development of stereoselective methods aims to favor the formation of a single diastereomer.
A key strategy for achieving high diastereoselectivity is the use of chiral catalysts or auxiliaries that create a chiral environment around the reacting molecules, directing the nucleophilic attack to a specific face of the nitroalkene. For instance, the Michael addition of β-keto amides to nitroolefins can be controlled to produce specific diastereomers. nih.gov While kinetic control may favor one diastereomer, it is sometimes possible to override this preference through a crystallization-induced diastereomer transformation to isolate the thermodynamically more stable product. nih.gov
Research has also shown that Michael additions involving α-chiral, β-nitrocarbonyl nucleophiles can proceed with high diastereoselectivity, yielding highly functionalized products with a fully-substituted, nitrogen-bearing stereocenter. nih.gov The stereochemical outcome is often influenced by factors such as internal hydrogen bonding within the nitroalkane tautomer, which guides the approach of the electrophile. nih.gov
| Nucleophile | Catalyst/Conditions | Diastereomeric Ratio (d.r.) | Product Type |
| β-Keto Amide | Chiral Organocatalyst | Switchable (Kinetic vs. Thermodynamic control) | Acyclic nitro-ketone adduct |
| α-Chiral β-Nitrocarbonyl | Base (e.g., DBU) | High (often >95:5) | Highly functionalized stereo-diad |
| Aldehydes | Diphenylprolinol silyl ether / Acid additive | Excellent (e.g., >95:5) | γ-Nitroaldehyde |
Routes to Enantiomerically Pure Products
The synthesis of enantiomerically pure compounds is a central goal of modern organic chemistry, and (E)-1-methoxy-4-(2-nitroethenyl)benzene is a benchmark substrate for developing asymmetric reactions. Organocatalysis has emerged as a particularly powerful tool for achieving high enantioselectivity in conjugate additions to nitroalkenes. researchgate.net
Chiral amines, thioureas, and squaramides are common classes of organocatalysts that activate the reactants and control the stereochemical outcome. For example, bifunctional thiourea (B124793) catalysts incorporating a chiral scaffold and a basic moiety (like a tertiary amine) can activate both the nitroalkene (via hydrogen bonding to the nitro group) and the nucleophile, facilitating a highly ordered, stereoselective transition state. This dual activation model has been successfully applied to the Michael addition of various carbon nucleophiles, including 1,3-dicarbonyl compounds and aldehydes, to (E)-1-methoxy-4-(2-nitroethenyl)benzene, often yielding products with excellent enantiomeric excess (e.e.). ethz.ch Proline-based chiral ionic liquids have also been employed as catalysts for the enantioselective Michael reaction. sigmaaldrich.com
| Nucleophile | Catalyst | Enantiomeric Excess (e.e.) |
| Acetylacetone | Rosin-derived amine thiourea | Up to 99% |
| Aldehydes | Diphenylprolinol trimethylsilyl ether | >97% |
| 2-Hydroxy-1,4-naphthoquinone | Rosin-indane amine thiourea | 87–99% |
| Nitroalkanes | Chiral DMAP-Thiourea Hybrid | 91-95% |
Participation in Multicomponent Reactions and Domino Processes
The reactivity of (E)-1-methoxy-4-(2-nitroethenyl)benzene makes it an ideal component for multicomponent reactions (MCRs) and domino (or cascade) processes. These advanced synthetic strategies allow for the construction of complex molecular architectures in a single operation from three or more reactants, enhancing efficiency and reducing waste.
In many of these processes, the reaction sequence is initiated by a Michael addition to the nitroalkene. The resulting intermediate, typically a nitronate, can then participate in subsequent intramolecular or intermolecular reactions.
Multicomponent Reactions: (E)-1-methoxy-4-(2-nitroethenyl)benzene is a common starting material for the synthesis of highly substituted pyrroles, a core structure in many pharmaceuticals and natural products. researchgate.net In a typical three-component reaction, an amine, a β-dicarbonyl compound, and the nitrostyrene (B7858105) derivative react in a one-pot process to afford the pyrrole ring. researchgate.netsemanticscholar.org
Domino Processes: A domino reaction is a sequence where subsequent reactions occur as a consequence of the functionality created in the previous step. A sequential nitro-Michael addition followed by a reductive cyclization cascade is one such example. chemrxiv.org An initial organocatalyzed Michael addition between an indolylidenecyanoester and a nitroalkane forms an adduct. This intermediate then undergoes a metal-catalyzed reductive cyclization, where the nitro group is selectively reduced to an amine, which then cyclizes to form complex spiro[oxindole-3,3′-pyrrolidine] scaffolds in a highly diastereoselective manner. chemrxiv.org
These examples highlight how the initial reactivity of (E)-1-methoxy-4-(2-nitroethenyl)benzene as a Michael acceptor can be harnessed to trigger a cascade of bond-forming events, leading to significant increases in molecular complexity in a single synthetic operation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
